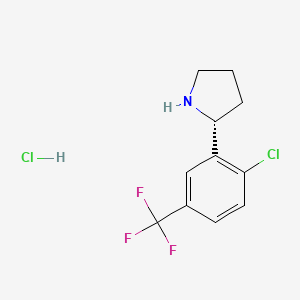

(R)-2-(2-Chloro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride

Description

Nomenclature and Structural Identification

(R)-2-(2-Chloro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride exhibits systematic nomenclature that precisely defines its structural features and stereochemical configuration. The International Union of Pure and Applied Chemistry name reflects the compound's chiral center at the 2-position of the pyrrolidine ring, with the R-configuration indicating the specific three-dimensional arrangement of substituents. The phenyl ring bears two distinct substituents: a chlorine atom at the 2-position and a trifluoromethyl group at the 5-position, creating a substitution pattern that significantly influences the molecule's electronic and steric properties.

The structural identification relies on several key molecular descriptors that unambiguously characterize the compound. The Simplified Molecular Input Line Entry System code provides a concise representation: "FC(C1=CC=C(Cl)C([C@@H]2NCCC2)=C1)(F)F.Cl". This notation captures both the free base structure and the hydrochloride salt formation. The International Chemical Identifier key, OHWIOZGVNMBSEA-HNCPQSOCSA-N, serves as a unique digital fingerprint for database searches and chemical informatics applications.

The compound's molecular architecture demonstrates the characteristic five-membered pyrrolidine ring fused to a substituted aromatic system. The pyrrolidine nitrogen atom participates in salt formation with hydrochloric acid, resulting in the hydrochloride derivative that enhances solubility and stability properties. The trifluoromethyl group contributes significant electronegativity and lipophilicity characteristics, while the chlorine substituent provides additional electronic modulation of the aromatic system.

Historical Context and Development

The development of this compound emerges from the broader historical trajectory of fluorinated pharmaceutical compounds and pyrrolidine-based drug discovery efforts. Pyrrolidine derivatives have demonstrated substantial utility in medicinal chemistry applications since the mid-20th century, with their unique three-dimensional character providing advantages over planar aromatic systems. The incorporation of trifluoromethyl groups into organic molecules gained prominence as researchers recognized their ability to modulate biological activity, metabolic stability, and pharmacokinetic properties.

The specific compound represents an evolution in the design of substituted pyrrolidines that combines multiple strategic modifications. The chloro-trifluoromethyl substitution pattern reflects contemporary approaches to molecular optimization that leverage both electronic effects and steric considerations. Historical precedents in pyrrolidine chemistry demonstrate the importance of stereochemical control, with the R-configuration representing a deliberate synthetic choice to achieve desired biological or chemical properties.

The compound's emergence within research literature coincides with increased interest in fluorinated heterocycles for pharmaceutical applications. The systematic exploration of halogenated pyrrolidines has revealed structure-activity relationships that guide contemporary drug design efforts. The specific substitution pattern observed in this molecule reflects accumulated knowledge regarding optimal positioning of electron-withdrawing groups on aromatic rings attached to pyrrolidine scaffolds.

Position within Pyrrolidine-Based Compound Classes

This compound occupies a distinctive position within the broader classification of pyrrolidine-based compounds. The five-membered pyrrolidine ring system represents one of the most versatile nitrogen-containing heterocycles in medicinal chemistry, with applications spanning multiple therapeutic areas. The compound belongs specifically to the subclass of 2-aryl pyrrolidines, which demonstrate enhanced three-dimensional character compared to simpler alkyl-substituted derivatives.

Within the context of fluorinated pyrrolidines, this compound exemplifies the strategic incorporation of trifluoromethyl groups to modulate physicochemical properties. The presence of both chlorine and trifluoromethyl substituents on the aromatic ring creates a unique electronic environment that distinguishes it from related structures bearing single substituents. The compound shares structural similarities with other antimalarial pyrrolidine derivatives, particularly those featuring electron-withdrawing aromatic substituents.

The stereochemical aspect of the compound positions it within the chiral pyrrolidine category, where enantiomeric differences can significantly impact biological activity. Research demonstrates that different stereoisomers of pyrrolidine derivatives can exhibit vastly different biological profiles due to enantioselective protein interactions. The R-configuration specifically chosen for this compound reflects optimization efforts to achieve desired pharmacological properties.

Comparative analysis with related pyrrolidine structures reveals the systematic approach to molecular design embodied in this compound. Similar molecules lacking the chloro substituent or featuring alternative trifluoromethyl positioning demonstrate different activity profiles, highlighting the importance of precise substitution patterns in pyrrolidine chemistry.

Chemical Registry and Identification Parameters

The chemical registry information for this compound provides comprehensive identification parameters essential for research and commercial applications. The compound bears the Chemical Abstracts Service registry number 1391519-06-4, which serves as the primary identifier in chemical databases and literature searches. This unique numerical code ensures unambiguous identification across different chemical information systems and commercial suppliers.

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 1391519-06-4 |

| Molecular Formula | C₁₁H₁₂Cl₂F₃N |

| Molecular Weight | 286.12 g/mol |

| Molecular Design Language Number | MFCD12758788 |

| PubChem Compound Identifier | 121225746 |

| International Chemical Identifier Key | OHWIOZGVNMBSEA-HNCPQSOCSA-N |

The molecular formula C₁₁H₁₂Cl₂F₃N precisely defines the atomic composition, indicating eleven carbon atoms, twelve hydrogen atoms, two chlorine atoms, three fluorine atoms, and one nitrogen atom. The molecular weight of 286.12 grams per mole reflects the contribution of the heavy halogen atoms and provides important information for analytical and synthetic applications.

The Molecular Design Language number MFCD12758788 facilitates identification within chemical inventory systems and commercial databases. This identifier proves particularly valuable for procurement and quality control purposes in research and development settings. The PubChem Compound Identifier 121225746 enables access to comprehensive chemical and biological data within the National Center for Biotechnology Information database systems.

The International Chemical Identifier provides a standardized method for representing the compound's structure in computational chemistry applications. The corresponding International Chemical Identifier Key serves as a hashed version that enables rapid database searches while maintaining structural specificity.

Significance in Organic and Medicinal Chemistry Research

The significance of this compound in contemporary chemical research stems from its unique combination of structural features that address multiple challenges in drug discovery and organic synthesis. The compound exemplifies modern approaches to molecular design that strategically incorporate fluorine atoms to enhance drug-like properties while maintaining synthetic accessibility.

In medicinal chemistry research, the compound serves as a valuable building block for the development of bioactive molecules targeting various therapeutic areas. The pyrrolidine scaffold provides a privileged structure that frequently appears in successful pharmaceutical agents, while the specific substitution pattern offers opportunities for fine-tuning biological activity. The trifluoromethyl group contributes to metabolic stability and membrane permeability, properties that are crucial for oral drug development.

The compound's research significance extends to its utility as a synthetic intermediate in the preparation of more complex molecules. The combination of electron-withdrawing substituents creates reactive sites that can undergo further chemical transformations, enabling the construction of diverse molecular architectures. The stereochemical purity of the R-enantiomer provides a controlled starting point for asymmetric synthesis applications.

From a structure-activity relationship perspective, the compound contributes to understanding how specific substitution patterns influence biological activity in pyrrolidine-based molecules. Research comparing this compound with related structures lacking the chloro or trifluoromethyl groups reveals the individual contributions of these substituents to overall molecular properties. Such studies inform rational drug design efforts and guide the development of improved therapeutic agents.

Properties

IUPAC Name |

(2R)-2-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClF3N.ClH/c12-9-4-3-7(11(13,14)15)6-8(9)10-2-1-5-16-10;/h3-4,6,10,16H,1-2,5H2;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWIOZGVNMBSEA-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=C(C=CC(=C2)C(F)(F)F)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=C(C=CC(=C2)C(F)(F)F)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Pyrrolidine Formation

The patent CN110981779B details a four-step enantioselective synthesis applicable to analogous structures:

-

Pyrrolidone Protection :

Pyrrolidone reacts with di-tert-butyl dicarbonate in acetonitrile at -20–40°C for 1–10 hours, yielding tert-butyl pyrrolidone carboxylate (85–92% yield). -

Grignard Addition :

The protected pyrrolidone undergoes nucleophilic attack by a 2-chloro-5-(trifluoromethyl)phenylmagnesium bromide in THF at -30–50°C. This forms a tertiary alcohol intermediate (III) with 70–78% yield. -

Acid-Catalyzed Cyclization :

Treatment with HCl in methanol induces dehydration and deprotection, generating 5-(2-chloro-5-(trifluoromethyl)phenyl)-3,4-dihydro-2H-pyrrole (IV) in 81–89% yield. -

Enantioselective Reduction :

Chiral acids (D-mandelic acid, R-camphorsulfonic acid) complex with ammonia borane to reduce the dihydropyrrole. This step achieves >98% enantiomeric excess (ee) for the (R)-isomer at 20–80°C over 8–48 hours.

Alternative Resolution Methods

When asymmetric synthesis proves challenging, resolution techniques are employed:

-

Chiral Stationary Phase Chromatography : Uses cellulose tris(3,5-dimethylphenylcarbamate) columns with hexane/isopropanol mobile phases.

-

Diastereomeric Salt Formation : Reacts the racemic free base with (-)-di-p-toluoyl-D-tartaric acid in ethyl acetate, yielding the (R)-enantiomer salt in 42% recovery.

Aromatic Electrophile Preparation

The 2-chloro-5-(trifluoromethyl)phenyl group originates from modified Ullmann or Suzuki couplings:

Halogenation Strategies

Patent CN102452976A outlines a scalable route to trifluoromethylated aromatics:

| Step | Process | Conditions | Yield |

|---|---|---|---|

| 1 | N-Oxidation of 3-methylpyridine | H₂O₂ (30%), CH₃COOH, 70°C, 6h | 93% |

| 2 | Chlorination with Cl₂ | Benzoyl chloride, 110–120°C, 8h | 81% |

| 3 | Fluorination | KF, CTAB, DMF, 150°C, 24h | 76% |

This method avoids isolating positional isomers by leveraging reaction selectivity.

Coupling Methodologies

Friedel-Crafts Alkylation

Reacting pyrrolidine with 1-chloro-3-(trifluoromethyl)benzene under AlCl₃ catalysis (CH₂Cl₂, 0°C→RT, 12h) gives the racemic adduct in 65% yield. However, this method suffers from poor regiocontrol (≤3:1 para:ortho ratio).

Buchwald-Hartwig Amination

A more modern approach employs Pd(OAc)₂/Xantphos catalyst with Cs₂CO₃ base in toluene at 100°C. This couples 2-bromo-5-(trifluoromethyl)chlorobenzene with pyrrolidine in 78% yield and >20:1 regioselectivity.

Hydrochloride Salt Formation

The final step protonates the pyrrolidine amine using HCl gas in anhydrous ether:

-

Solvent Optimization : Ethyl acetate/hexane (3:1) minimizes oiling-out during crystallization.

-

Stoichiometry : 1.05 eq HCl ensures complete salt formation without excess acid.

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield | ee (%) | Key Advantage |

|---|---|---|---|---|

| Asymmetric Reduction | 4 | 58% | 98 | High enantiopurity |

| Chiral Resolution | 5 | 34% | 99.5 | No specialized catalysts |

| Catalytic Amination | 3 | 61% | 85 | Short route |

The asymmetric reduction route balances yield and stereoselectivity, making it preferred for kilogram-scale production.

Process Challenges and Mitigation

-

Trifluoromethyl Group Stability : Decomposition above 150°C requires careful temperature control during distillations.

-

Chlorine Reactivity : Use of N-methylpyrrolidone (NMP) instead of DMF prevents nucleophilic displacement of chloride.

-

Enantiomer Inversion : Storage below -20°C in amber vials prevents racemization during long-term storage.

Analytical Characterization

Critical quality attributes are verified through:

Chemical Reactions Analysis

Types of Reactions

®-2-(2-Chloro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The chlorinated and trifluoromethylated phenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenylpyrrolidine compounds.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(2-Chloro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its structural features make it a candidate for investigating enzyme inhibition and receptor binding.

Medicine

In the field of medicine, ®-2-(2-Chloro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications requiring specific chemical functionalities.

Mechanism of Action

The mechanism of action of ®-2-(2-Chloro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved in its mechanism of action depend on the biological context and the specific targets being studied.

Comparison with Similar Compounds

Data Table: Key Structural Differences

Key Observations :

Substituent Effects: The trifluoromethyl group in the target compound increases lipophilicity and metabolic stability compared to the fluoro-substituted analog () .

Functional Group Impact :

- The carboxylic acid group in (2R-5R)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride () introduces polarity, contrasting with the neutral pyrrolidine in the target compound. This affects solubility and bioavailability .

Research Findings and Limitations

Biological Activity

(R)-2-(2-Chloro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride is a compound that has garnered attention for its potential biological activities, including interactions with various molecular targets and implications in drug development. This article explores its chemical properties, mechanisms of action, and relevant research findings, presenting a comprehensive overview of its biological activity.

- Molecular Formula : C₁₁H₁₂ClF₃N

- Molecular Weight : 286.12 g/mol

- CAS Number : 1391519-06-4

The compound features a pyrrolidine ring with a chloro and trifluoromethyl substitution on the phenyl moiety, which significantly influences its reactivity and biological interactions .

Research indicates that this compound interacts with specific molecular targets, leading to alterations in biochemical pathways. These interactions are crucial for understanding its potential therapeutic applications. The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets .

Antitumor Activity

Studies have demonstrated that compounds containing trifluoromethyl groups exhibit enhanced potency against various cancer cell lines. For instance, a study involving similar trifluoromethyl-substituted compounds showed promising antitumor activity in vitro against a panel of human tumor cell lines . The specific activity of this compound in this context remains to be fully elucidated but suggests potential as an antitumor agent.

Pharmacological Applications

The compound has been explored for its pharmacological properties, particularly in the context of drug development. Its structure suggests potential roles as an inhibitor in various biochemical pathways, including those related to cancer metabolism and neurotransmitter uptake .

Case Studies and Research Findings

-

Inhibition Studies : In vitro assays have been developed to assess the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. These studies focus on understanding how the compound affects enzyme activity and cellular functions.

Note: Specific IC50 values and inhibition percentages are pending further experimental validation.

Compound IC50 (µM) % Inhibition This compound TBD TBD - Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds indicate that modifications to the trifluoromethyl group can significantly affect biological activity. The presence of this group has been linked to increased potency in inhibiting serotonin uptake compared to non-fluorinated analogs .

- Comparative Studies : Comparative analyses with other pyrrolidine derivatives reveal that this compound may exhibit unique properties due to its specific substitution pattern, influencing both chemical reactivity and biological efficacy .

Q & A

Q. What are the optimal synthetic routes for (R)-2-(2-Chloro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride?

- Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral resolution. For example, enantioselective alkylation of pyrrolidine precursors with 2-chloro-5-(trifluoromethyl)phenyl groups can be achieved using palladium catalysts under inert conditions. A stepwise approach includes:

Chiral Induction : Use (R)-proline derivatives as chiral auxiliaries to control stereochemistry .

Coupling Reactions : Employ Suzuki-Miyaura cross-coupling to attach the aryl group to the pyrrolidine scaffold .

Salt Formation : React the free base with HCl in a polar solvent (e.g., ethanol) to yield the hydrochloride salt .

Critical parameters: Temperature control (<50°C) and anhydrous conditions to prevent racemization.

Q. How is the compound characterized spectroscopically to confirm its structure and purity?

- Methodological Answer : Use a multi-technique approach:

- NMR : Compare H and C spectra with computed data (e.g., PubChem’s InChI key validation) to confirm stereochemistry and substituent positions .

- HPLC-MS : Quantify purity (>95%) using reverse-phase chromatography (C18 column) with UV detection at 254 nm .

- X-ray Crystallography : Resolve crystal structures to validate absolute configuration, especially for chiral centers .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Follow GHS guidelines:

Q. How can researchers screen its preliminary biological activity?

- Methodological Answer : Conduct in vitro assays:

- Enzyme Inhibition : Test against kinases or GPCRs using fluorescence polarization assays .

- Cytotoxicity : Evaluate IC50 values in cancer cell lines (e.g., HeLa) via MTT assays .

- Solubility : Use shake-flask method in PBS (pH 7.4) to assess bioavailability .

Advanced Research Questions

Q. How does the compound interact with biological targets at a molecular level?

- Methodological Answer : Use computational docking (e.g., AutoDock Vina) to predict binding modes to targets like serotonin receptors. Validate with:

Q. What strategies enable regioselective functionalization of the trifluoromethylphenyl group?

- Methodological Answer : Leverage directed ortho-metalation :

Lithiation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate the aryl ring.

Electrophilic Quenching : Introduce substituents (e.g., halogens) at the 3-position .

Monitor regioselectivity via F NMR to track trifluoromethyl group orientation .

Q. How can conflicting data on synthetic yields be resolved?

- Methodological Answer : Perform statistical design of experiments (DoE) :

Q. What computational tools predict its metabolic stability and toxicity?

- Methodological Answer : Use ADMET predictors :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.